4-Bromo-3-methyl-5-nitrobenzoic acid
Overview
Description
4-Bromo-3-methyl-5-nitrobenzoic acid is an organic compound with the molecular formula C8H6BrNO4. It is a derivative of benzoic acid, characterized by the presence of bromine, methyl, and nitro functional groups on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
It is known to participate in the synthesis of 3,4-dihydro-2 (1 h)-quinazolinones and 3,4-dihydro-1 h -quinazolin-2-thiones . These compounds have various biological activities, suggesting that 4-Bromo-3-methyl-5-nitrobenzoic acid may interact with a range of biological targets.
Mode of Action
It’s known that nitrobenzoic acid derivatives can undergo various chemical reactions, including suzuki–miyaura (sm) cross-coupling . This reaction involves the coupling of two organic groups, one electrophilic and one nucleophilic, in the presence of a palladium catalyst . The nitro group in the compound may also participate in redox reactions .
Biochemical Pathways
The compound’s participation in the synthesis of quinazolinones suggests it may influence pathways involving these molecules .
Pharmacokinetics
The compound’s lipophilicity, water solubility, and other properties can also influence its bioavailability .
Result of Action
As a precursor in the synthesis of quinazolinones, it may indirectly contribute to the biological activities of these compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the SM cross-coupling reaction it may participate in is known to be mild and functional group tolerant . Additionally, the compound’s stability and reactivity can be affected by factors such as temperature, pH, and the presence of other chemical species .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-3-methyl-5-nitrobenzoic acid can be synthesized through the nitration of 4-bromo-3-methylbenzoic acid using fuming nitric acid . The reaction typically involves the following steps:
Nitration: 4-Bromo-3-methylbenzoic acid is treated with fuming nitric acid at a controlled temperature to introduce the nitro group at the meta position relative to the carboxylic acid group.
Purification: The crude product is purified by recrystallization from a suitable solvent to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nitration reaction, but with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-methyl-5-nitrobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the bromine atom under basic conditions.
Reduction: Hydrogen gas and palladium on carbon (Pd/C) are commonly used for the reduction of the nitro group.
Esterification: Alcohols and acid catalysts like sulfuric acid are used for esterification reactions.
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields 4-bromo-3-methyl-5-aminobenzoic acid.
Substituted Derivatives: Substitution reactions yield various derivatives depending on the nucleophile used.
Esters: Esterification reactions produce esters of this compound.
Scientific Research Applications
4-Bromo-3-methyl-5-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Derivatives of this compound may exhibit pharmacological properties and are investigated for therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methyl-5-nitrobenzoic acid: Similar structure but with different positions of the substituents.
4-Bromomethyl-3-nitrobenzoic acid: Similar structure but with a methyl group instead of a carboxylic acid group.
Uniqueness
4-Bromo-3-methyl-5-nitrobenzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties. The presence of both electron-withdrawing (nitro and bromine) and electron-donating (methyl) groups on the benzene ring influences its chemical behavior, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
4-bromo-3-methyl-5-nitrobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO4/c1-4-2-5(8(11)12)3-6(7(4)9)10(13)14/h2-3H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYNYRBQJISZOGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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